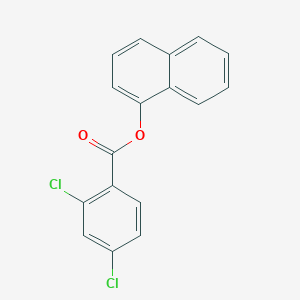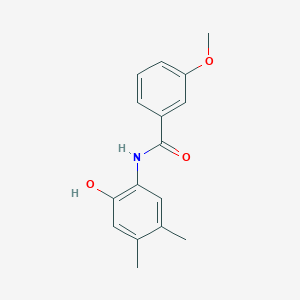![molecular formula C21H20N2O2 B5804443 N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
N-[4-(4-morpholinyl)phenyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinyl)phenyl]-1-naphthamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using specific methods, and its mechanism of action and physiological effects have been investigated in detail. In
Mecanismo De Acción
The mechanism of action of N-[4-(4-morpholinyl)phenyl]-1-naphthamide involves its ability to bind to specific enzymes and receptors, thereby inhibiting their activity. N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been found to be a selective inhibitor of phosphodiesterase 10A, which is involved in the regulation of various physiological processes, including cognitive function, mood, and movement. N-[4-(4-morpholinyl)phenyl]-1-naphthamide has also been found to inhibit histone deacetylase 1, which plays a role in the regulation of gene expression. Additionally, N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been shown to bind to cannabinoid receptor 1, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been found to have several biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which is involved in the regulation of various physiological processes, including metabolism and inflammation. N-[4-(4-morpholinyl)phenyl]-1-naphthamide has also been found to increase histone acetylation levels, which can lead to changes in gene expression. Additionally, N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinyl)phenyl]-1-naphthamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific enzymes and receptors, making it a valuable tool for investigating their role in various physiological processes. N-[4-(4-morpholinyl)phenyl]-1-naphthamide is also synthesized using specific methods, ensuring high purity and consistency of the final product. However, N-[4-(4-morpholinyl)phenyl]-1-naphthamide also has limitations for lab experiments. It may have off-target effects, leading to unintended consequences. Additionally, the high potency of N-[4-(4-morpholinyl)phenyl]-1-naphthamide may make it difficult to determine the optimal concentration for experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(4-morpholinyl)phenyl]-1-naphthamide. One area of interest is its potential use in the treatment of various diseases, including cancer and neurological disorders. Further investigation is needed to determine the optimal dosage and administration of N-[4-(4-morpholinyl)phenyl]-1-naphthamide for these applications. Additionally, the off-target effects of N-[4-(4-morpholinyl)phenyl]-1-naphthamide need to be further investigated to ensure its safety and efficacy. Finally, the development of new N-[4-(4-morpholinyl)phenyl]-1-naphthamide derivatives with improved potency and selectivity may lead to new therapeutic options for various diseases.
Métodos De Síntesis
N-[4-(4-morpholinyl)phenyl]-1-naphthamide is synthesized using a multi-step process that involves the reaction of 4-morpholinyl aniline with 1-naphthaldehyde in the presence of a catalyst. The resulting product is then treated with various reagents to obtain the final N-[4-(4-morpholinyl)phenyl]-1-naphthamide compound. The synthesis method of N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinyl)phenyl]-1-naphthamide has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of several enzymes and receptors, including phosphodiesterase 10A, histone deacetylase 1, and cannabinoid receptor 1. N-[4-(4-morpholinyl)phenyl]-1-naphthamide has also been investigated for its potential use in the treatment of various diseases, including cancer, neurological disorders, and inflammation.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(20-7-3-5-16-4-1-2-6-19(16)20)22-17-8-10-18(11-9-17)23-12-14-25-15-13-23/h1-11H,12-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXGLLHBMPOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Naphthalene-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
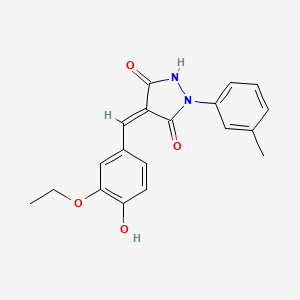
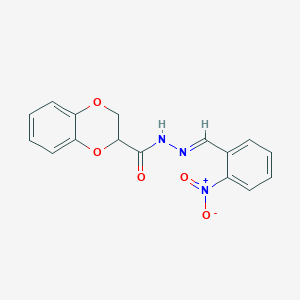

![3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
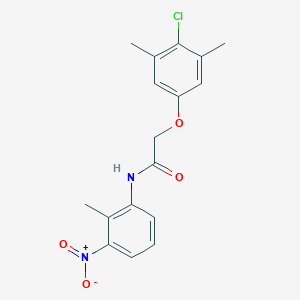

![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
